molecular formula C24H33N5O4 B1671466 Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate CAS No. 501010-05-5

Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate

Cat. No.: B1671466
CAS No.: 501010-05-5
M. Wt: 455.5 g/mol
InChI Key: DWKYALWDWAYMTB-FPOVZHCZSA-N
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Description

GGTI-2417 is a potent and selective inhibitor of geranylgeranyltransferase I (GGTase I). This enzyme catalyzes the geranylgeranylation, a lipid posttranslational modification required for the function of many RAS-related proteins. GGTI-2417 is a peptidomimetic small molecule designed to inhibit GGTase I, thereby blocking the function of oncogenic proteins involved in tumor growth and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

GGTI-2417 is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic molecules. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of GGTI-2417 involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

GGTI-2417 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving GGTI-2417 typically require specific reagents and conditions:

Major Products Formed

The major products formed from the reactions involving GGTI-2417 include:

Mechanism of Action

GGTI-2417 exerts its effects by inhibiting the enzyme geranylgeranyltransferase I (GGTase I). This inhibition prevents the geranylgeranylation of RAS-related proteins, which are essential for their function in promoting tumor growth and metastasis. The compound specifically inhibits the Cdk2-mediated phosphorylation of p27 Kip1 at Thr187, leading to the accumulation of p27 Kip1 in the nucleus and subsequent induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GGTI-2417

GGTI-2417 is unique in its ability to selectively inhibit the Cdk2-mediated phosphorylation of p27 Kip1, leading to its accumulation in the nucleus and induction of apoptosis. This specificity makes it a valuable tool for studying the role of p27 Kip1 in cell cycle regulation and cancer therapy .

Properties

CAS No.

501010-05-5

Molecular Formula

C24H33N5O4

Molecular Weight

455.5 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate

InChI

InChI=1S/C24H33N5O4/c1-16(2)12-19(23(31)33-4)27-24(32)29-11-10-28(14-20-17(3)25-15-26-20)22(30)21(29)13-18-8-6-5-7-9-18/h5-9,15-16,19,21H,10-14H2,1-4H3,(H,25,26)(H,27,32)/t19-,21-/m0/s1

InChI Key

DWKYALWDWAYMTB-FPOVZHCZSA-N

Isomeric SMILES

CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)OC

SMILES

CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)OC

Canonical SMILES

CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GGTI2417;  GGTI-2417;  GGTI2417.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate
Reactant of Route 3
Reactant of Route 3
Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate
Reactant of Route 4
Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate
Reactant of Route 5
Reactant of Route 5
Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate
Reactant of Route 6
Reactant of Route 6
Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate

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